{2-[(5-Bromo-2,4-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
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Overview
Description
2-[(2E)-2-[(2E)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated aromatic ring, a thiazolidine ring, and an acetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps, starting with the bromination of 2,4-dimethoxybenzaldehyde to form 5-bromo-2,4-dimethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with hydrazine to form the corresponding hydrazone. The hydrazone is further reacted with thiosemicarbazide to form the thiazolidine ring. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2E)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-[(2E)-2-[(2E)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde: A precursor in the synthesis of the compound.
Thiosemicarbazide: Another key intermediate in the synthesis process.
2,4-Dimethoxybenzaldehyde: A related compound with similar structural features.
Uniqueness
2-[(2E)-2-[(2E)-2-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is unique due to its combination of a brominated aromatic ring, a thiazolidine ring, and an acetic acid moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H14BrN3O5S |
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Molecular Weight |
416.25 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C14H14BrN3O5S/c1-22-9-4-10(23-2)8(15)3-7(9)6-16-18-14-17-13(21)11(24-14)5-12(19)20/h3-4,6,11H,5H2,1-2H3,(H,19,20)(H,17,18,21)/b16-6+ |
InChI Key |
QMDSPBQCRSRRAN-OMCISZLKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN=C2NC(=O)C(S2)CC(=O)O)Br)OC |
Origin of Product |
United States |
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